molecular formula C13H14F4O2 B8676747 1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one CAS No. 609806-82-8

1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one

Cat. No.: B8676747
CAS No.: 609806-82-8
M. Wt: 278.24 g/mol
InChI Key: IWAOTAUGPGIVIN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one is a useful research compound. Its molecular formula is C13H14F4O2 and its molecular weight is 278.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

609806-82-8

Molecular Formula

C13H14F4O2

Molecular Weight

278.24 g/mol

IUPAC Name

1,1,1-trifluoro-4-(5-fluoro-2-methoxyphenyl)-4-methylpentan-2-one

InChI

InChI=1S/C13H14F4O2/c1-12(2,7-11(18)13(15,16)17)9-6-8(14)4-5-10(9)19-3/h4-6H,7H2,1-3H3

InChI Key

IWAOTAUGPGIVIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C(F)(F)F)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4.9 g (15.8 mmol) of the above 4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethylpentane-1,2-diol in 100 mL of MeOH was added 10 g (45.9 mmol) of sodium periodate. The mixture was stirred for 4 hours and was then diluted with 100 mL of ether and 100 mL of hexane, filtered through diatomaceous earth and concentrated in vacuo. The crude residue was dissolved in hexane and passed through a pad of silica gel, eluting first with hexane then with EtOAc-hexane (2:98, then 4:96) to afford 3.85 g (87%) of the title compound as a clear oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4.9 g (15.8 mmol) of the above 4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethylpentane-1,2-diol in 100 mL of MeOH was added 10 g (45.9 mmol) of sodium periodate. The mixture was stirred for 4 hours and was then diluted with 100 mL of ether and 100 mL of hexanes, filtered through diatomaceous earth, and concentrated in vacuo. The crude residue was dissolved in hexanes and passed through a pad of silica gel, eluting first with hexanes then with EtOAc-hexanes (2:98, then 4:96) to afford 3.85 g (87%) of the title compound as a clear oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

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